REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[OH:10])=[O:4].[C:11]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][S:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2.3|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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COC(=O)C=1SC=CC1O
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Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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filtered through diatomaceous earth
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Type
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CONCENTRATION
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Details
|
the filtrate is concentrated under vacuum
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Type
|
ADDITION
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Details
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The residue is diluted with water (100 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (2×200 mL)
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Type
|
WASH
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Details
|
The combined organic layer is washed with brine solution (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(SC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |